![molecular formula C7H10N2S B2901049 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione CAS No. 2375270-74-7](/img/structure/B2901049.png)
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione
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Overview
Description
Pyrrolopyrazine derivatives, which are similar to the compound you’re interested in, are nitrogen-containing heterocycles . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They contain pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of similar compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrrole ring and a pyrazine ring .Scientific Research Applications
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has been studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties and its ability to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Mechanism of Action
The exact mechanism of action of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also appears to induce cell cycle arrest and apoptosis through the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of topoisomerase II. It also appears to have anti-inflammatory properties and may inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione in lab experiments is its potential for use in the treatment of various diseases. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and antiviral agent. However, one limitation is that the exact mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has also been suggested that this compound may have potential as a treatment for autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione can be synthesized through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 1-methylpiperazine with ethyl isothiocyanate, followed by cyclization with 1,2-dibromoethane and sodium hydride. The resulting product is then treated with hydrogen sulfide to yield this compound.
Safety and Hazards
properties
IUPAC Name |
1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-6-3-2-4-9(6)7(10)8-5/h2-4H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSOXWOLSMOFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN2C(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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